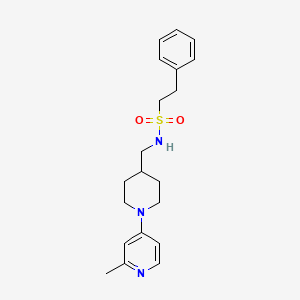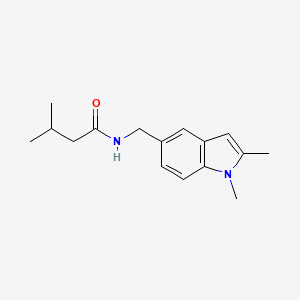![molecular formula C23H27N3O B2579878 4-{1-[(4-tert-butilfenil)metil]-1H-1,3-benzodiazol-2-il}-1-metilpirrolidin-2-ona CAS No. 915189-50-3](/img/structure/B2579878.png)
4-{1-[(4-tert-butilfenil)metil]-1H-1,3-benzodiazol-2-il}-1-metilpirrolidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C23H27N3O and its molecular weight is 361.489. The purity is usually 95%.
The exact mass of the compound 4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la corrosión en ambientes ácidos
Ebastine se ha evaluado como un nuevo inhibidor para la corrosión de acero al carbono (C-steel) en solución de HCl (1.0 M). Se investigó su rendimiento inhibitorio mediante estudios de pérdida de peso (WL) y polarización potenciodinámica (PDP). La eficacia de la inhibición aumenta con concentraciones más altas de Ebastine y disminuye con el aumento de la temperatura. La adsorción de moléculas de Ebastine en la superficie del acero al carbono obstruye la transferencia de carga y masa, protegiéndolo de los iones corrosivos. El análisis de la morfología superficial mediante SEM y AFM respalda aún más este comportamiento .
Intermediarios químicos finos
Ebastine puede servir como un valioso intermedio en la síntesis química fina. Por ejemplo, se ha utilizado en la preparación de compuestos de indeno sustituidos con arilo, donde inhibe eficazmente la formación de isómeros de doble enlace de indeno .
Diodos orgánicos emisores de luz (OLED)
Ebastine, cuando se incrusta en películas delgadas de quitosano, exhibe propiedades multifuncionales. Estas películas son materiales OLED conocidos, y sus estudios estructurales han revelado información interesante .
Fármaco antihistamínico
Ebastine, también conocido como terfenadine, se utilizó previamente como un fármaco antihistamínico para tratar la rinitis alérgica, las afecciones dermatológicas alérgicas y otros síntomas asociados a la histamina .
Formación de 1,3-di-tert-butilbenceno
Durante la irradiación de ciertas poliolefinas que contienen compuestos relacionados con Ebastine, se produce la formación de 1,3-di-tert-butilbenceno. Este proceso implica la escisión del enlace C–O y contribuye al comportamiento químico general .
Estudios computacionales y conocimientos mecanísticos
La teoría del funcional de la densidad (DFT) y las simulaciones de Monte Carlo (MC) se han utilizado para examinar el mecanismo de adsorción de Ebastine en la superficie de Fe(110). Estos enfoques computacionales proporcionan información valiosa sobre su comportamiento e interacciones .
Propiedades
IUPAC Name |
4-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-23(2,3)18-11-9-16(10-12-18)14-26-20-8-6-5-7-19(20)24-22(26)17-13-21(27)25(4)15-17/h5-12,17H,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSWSYDKQMKANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2579802.png)
![N-(4-methoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2579804.png)

![ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2579807.png)
![4-(4-fluorobenzyl)-1-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2579808.png)

![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B2579813.png)

![N-(2,6-Dimethylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-YL]sulfanyl}acetamide](/img/structure/B2579815.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2579818.png)
